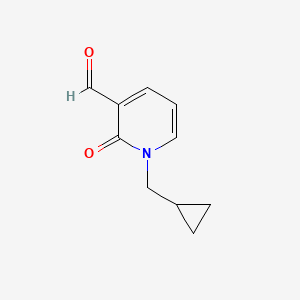
4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride
説明
“4-(chloromethyl)pyridine hydrochloride” is an organic compound used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
The synthesis of a similar compound, “4-(chloromethyl)pyridine hydrochloride”, involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate . This is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .
Physical And Chemical Properties Analysis
“4-(chloromethyl)pyridine hydrochloride” is a solid at 20 degrees Celsius . It has a molecular weight of 164.03 . It is hygroscopic and should be stored under inert gas .
科学的研究の応用
Synthesis of Triazole Derivatives
4-(Chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride serves as a key intermediate in synthesizing various triazole derivatives with potential applications in materials science and pharmaceutical research. A notable synthesis approach involves the hydroxymethylation of 1H-1,2,4-triazole followed by a reaction with thioyl chloride to produce chloromethyl-triazole hydrochloride salts. This method highlights the solvent-free synthesis for hydroxymethyl-triazole and controlled use of solvents like chloroform in subsequent steps, ensuring high yields over 92.3% and minimizing waste (Z. Ying, 2004) Synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt.
Functionalized Triazolyl Energetic Salts
Research into triazolyl-functionalized energetic salts explores the synthesis of monocationic and diquaternary salts through reactions of 1-(chloromethyl)-1H-1,2,4-triazole with various azoles and subsequent metathetical reactions. These compounds, characterized by techniques like DSC and TGA, demonstrate good thermal stability and high density, making them interesting for applications in energetic materials (Ruihu Wang et al., 2007) Strategies Toward Syntheses of Triazolyl- or Triazolium-Functionalized Unsymmetrical Energetic Salts.
Biomedical Applications
Antimicrobial Activity
The development of new antimicrobial compounds is crucial in the fight against drug-resistant pathogens. Triazole derivatives, synthesized and evaluated for their antimicrobial efficacy, show promise in this area. Notably, compounds with thiazole and triazole motifs have been synthesized and tested against various fungal and bacterial strains, showing strong antifungal activity in some cases (G. Turan-Zitouni et al., 2005) Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives.
Cytotoxic Agents in Cancer Research
Novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles, synthesized using a click chemistry approach, have been screened for cytotoxicity against different human cancer cell lines. Some derivatives exhibit superior cytotoxic activity compared to the parent compound, with significant potential as antitumor agents. The compound 4d, in particular, demonstrated notable efficacy in inhibiting AGS cells, suggesting a promising direction for cancer therapy research (Chuan-Feng Liu et al., 2017) Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents.
Safety and Hazards
生化学分析
Biochemical Properties
4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain serine proteases, which are enzymes that cleave peptide bonds in proteins . The compound’s interaction with these enzymes involves binding to the active site, leading to enzyme inhibition. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues, such as cysteine and histidine, in proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of protein kinases, which are crucial for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s chloromethyl group can react with nucleophilic sites on enzymes, forming covalent bonds and inhibiting enzyme activity . This interaction can result in changes in gene expression, as the inhibition of key enzymes can disrupt normal cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell viability and metabolic activity . These effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can affect its localization and accumulation, impacting its overall biological activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes . Studies have shown that the compound can localize to the endoplasmic reticulum, where it may interact with enzymes involved in protein synthesis and modification .
特性
IUPAC Name |
4-(chloromethyl)-1-cyclohexyltriazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3.ClH/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHKPRUXEGHQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




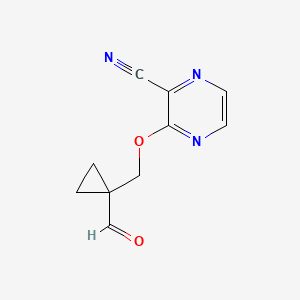
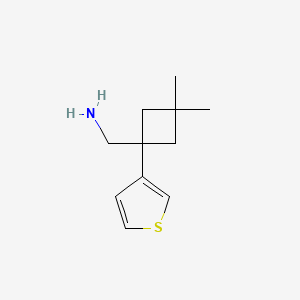

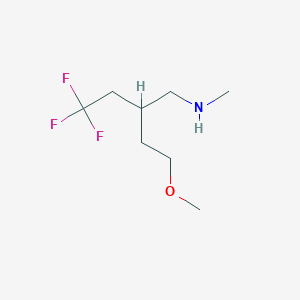
![2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid](/img/structure/B1479428.png)
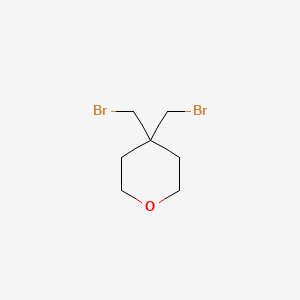
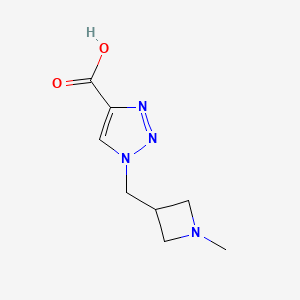

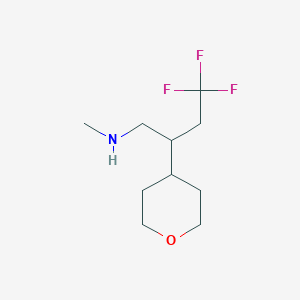
![5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1479441.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1479442.png)
